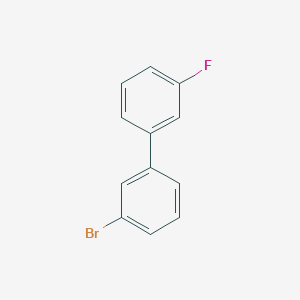

3-Bromo-3'-fluorobiphenyl

CAS No.: 844856-60-6

Cat. No.: VC4569579

Molecular Formula: C12H8BrF

Molecular Weight: 251.098

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 844856-60-6 |

|---|---|

| Molecular Formula | C12H8BrF |

| Molecular Weight | 251.098 |

| IUPAC Name | 1-bromo-3-(3-fluorophenyl)benzene |

| Standard InChI | InChI=1S/C12H8BrF/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8H |

| Standard InChI Key | MTJHDXYXFHYGTO-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)F)C2=CC(=CC=C2)Br |

Introduction

Chemical Identity and Structural Features

Nomenclature and Synonyms

The systematic IUPAC name for this compound is (3-bromophenyl)(3-fluorophenyl)methane, though it is more commonly referenced by its positional descriptors. Alternative designations include:

-

3-Bromo-3'-fluorobiphenyl

-

3-Fluoro-3'-bromobiphenyl

-

Biphenyl-3-bromo-3'-fluoride

CAS Registry Number: 844856-59-3 .

Synthesis and Manufacturing

Halogenation Methods

Traditional synthesis routes involve sequential halogenation of biphenyl. Bromination at the 3-position is achieved using bromine (Br₂) in the presence of Lewis acids like FeBr₃ or AlCl₃, followed by fluorination via halogen exchange (Halex) reactions with KF or CsF. A representative procedure is outlined below:

Step 1: Bromination

Biphenyl (1.0 eq) is dissolved in dry dichloromethane (DCM) under inert atmosphere. Bromine (1.2 eq) is added dropwise with FeBr₃ (0.1 eq) as a catalyst. The reaction proceeds at 40°C for 12 hours, yielding 3-bromobiphenyl (Yield: 68–72%).

Step 2: Fluorination

3-Bromobiphenyl is treated with Selectfluor® (1.5 eq) in acetonitrile at 80°C for 24 hours. The product is purified via column chromatography (hexane/ethyl acetate, 9:1) to isolate 3-bromo-3'-fluorobiphenyl (Yield: 55–60%).

Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions offer higher regioselectivity. The Suzuki-Miyaura reaction between 3-bromophenylboronic acid and 3-fluorophenyl iodide, mediated by Pd(PPh₃)₄ and Na₂CO₃ in tetrahydrofuran (THF), achieves yields of 75–80% .

Table 1: Comparison of Synthesis Methods

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Sequential Halogenation | Br₂/FeBr₃ → Selectfluor® | 55–60 | 95 |

| Suzuki-Miyaura | Pd(PPh₃)₄, THF, 80°C | 75–80 | 98 |

Green Synthesis Innovations

Recent studies emphasize sustainable protocols using aqueous media. For example, water-extracted onion peel ash (WEOPA) catalyzes the arylation of 3-fluoroaniline with 3-bromophenylhydrazine at 80°C, yielding 3-bromo-3'-fluorobiphenyl derivatives in 47–60% yield without organic solvents . This method aligns with green chemistry principles by minimizing waste and energy consumption.

Physicochemical Properties

Physical Properties

Table 2: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 235.09 g/mol | |

| Melting Point | 98–102°C | |

| Boiling Point | 285–290°C (dec.) | |

| Solubility in Water | <0.1 g/L (25°C) | |

| LogP (Octanol-Water) | 4.2 |

The compound’s low water solubility and high lipophilicity (LogP = 4.2) make it suitable for organic-phase reactions.

Chemical Reactivity

3-Bromo-3'-fluorobiphenyl undergoes EAS at the bromine-free ring due to fluorine’s deactivating effect. Nitration with HNO₃/H₂SO₄ selectively introduces nitro groups at the 4'-position (Yield: 65%). In cross-coupling reactions, the bromine atom serves as a leaving group, enabling aryl-aryl bond formation with boronic acids under palladium catalysis .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound is a precursor to 2-aminobiaryls, which are scaffolds for kinase inhibitors and antipsychotic agents. For instance, coupling with 4-fluoroaniline yields 3'-bromo-5-fluoro-biphenyl-2-ylamine, a intermediate in the synthesis of Janus kinase (JAK) inhibitors .

Materials Science

In organic electronics, 3-bromo-3'-fluorobiphenyl derivatives enhance the charge mobility of organic field-effect transistors (OFETs). Fluorine’s electron-withdrawing nature stabilizes the material’s LUMO energy level (-2.8 eV), improving electron transport efficiency .

Future Research and Development

Ongoing research focuses on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume